molecular formula C8H8ClN3S B13180280 2-chloro-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine

2-chloro-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B13180280
M. Wt: 213.69 g/mol
InChI Key: CBTFCTLIHFFUEF-UHFFFAOYSA-N
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Description

2-Chloro-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine (CAS 1693629-40-1) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. It belongs to the thienopyrimidine class of heterocyclic compounds, which are recognized as important bioisosteres of quinazoline-based structures . Thienopyrimidines are a pharmacologically privileged scaffold, and this chlorinated derivative serves as a versatile synthetic intermediate for the development of novel bioactive molecules . A primary research application for this compound and its analogs is in the investigation of new anti-proliferative agents. Thienopyrimidines are actively studied for their potential to inhibit the growth of various cancer cell lines, including breast cancer models such as MCF-7 and MDA-MB-231 . The 2-chloro and 4-amine substituents on the thieno[2,3-d]pyrimidine core are reactive handles that allow for further functionalization, enabling researchers to explore structure-activity relationships and optimize lead compounds . While the specific mechanism of action for this exact molecule is subject to ongoing research, related thienopyrimidine derivatives have been identified to function through targets such as the NuoB-NuoD interface of the respiratory complex I in other disease models . The core structure is also utilized in the synthesis of potential antimicrobial agents . Researchers value this compound for its utility in constructing diverse chemical libraries aimed at screening for new therapeutic candidates. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H8ClN3S

Molecular Weight

213.69 g/mol

IUPAC Name

2-chloro-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C8H8ClN3S/c1-12(2)6-5-3-4-13-7(5)11-8(9)10-6/h3-4H,1-2H3

InChI Key

CBTFCTLIHFFUEF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C2C=CSC2=NC(=N1)Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Thieno[2,3-d]pyrimidine Core

The fused thieno[2,3-d]pyrimidine ring system is typically synthesized via intramolecular cyclization of N,N-dimethylacetimidamide derivatives derived from cyanoenamine precursors. This involves:

  • Starting from cyano-substituted thienopyridine or thienopyrazine derivatives.
  • Formylation or acetimidamide formation using reagents such as N,N-dimethylformamide dimethyl acetal (DMA-DMA).
  • Cyclization under microwave irradiation or thermal conditions in the presence of Lewis acids (e.g., aluminum chloride) to promote ring closure and aromatization.

Example procedure:

  • Heating cyanoenamine (3 mmol) with DMA-DMA (30 mmol) under microwave irradiation (800 W) yields N,N-dimethylacetimidamide intermediates.
  • These intermediates are then cyclized by heating with an aromatic amine (e.g., p-anisidine) in acetonitrile/acetic acid solvent mixture with AlCl3 at elevated temperatures (~160 °C), producing the fused thienopyrimidine ring with an amine substituent at the 4-position.

This two-step sequence yields thienopyrimidine derivatives with good to moderate yields (up to ~86%) depending on the substituents and reaction conditions.

Amination at the 4-Position

The 4-position amination is commonly performed by nucleophilic aromatic substitution of the 4-chloro group with dimethylamine or N,N-dimethylamine derivatives:

  • Using stoichiometric amounts of dimethylamine or N,N-dimethyl-substituted amines.
  • Conducting the reaction in solvents such as propanol or acetonitrile under reflux or microwave heating.
  • Employing bases such as sodium hydride (NaH) to facilitate the alkylation of the exocyclic amine when necessary.

This step yields the target compound, this compound, in moderate to high yields.

Representative Reaction Scheme and Data Table

Step Reaction Description Reagents/Conditions Yield (%) Notes
1 Formation of N,N-dimethylacetimidamide intermediate Cyanoenamine + DMA-DMA, microwave irradiation (800 W), 5 min 80-85 Efficient microwave-assisted step
2 Cyclization to thieno[2,3-d]pyrimidine core Intermediate + aromatic amine + AlCl3, 160 °C, 1-2 h 70-78 Lewis acid catalysis critical for cyclization
3 Selective displacement of 4-chloro by dimethylamine 2,4-dichlorothieno[2,3-d]pyrimidine + dimethylamine, reflux or microwave 60-75 Controlled stoichiometry to preserve 2-chloro
4 Alkylation of exocyclic amine (if needed) Iodomethane + NaH, 0 °C, 2 h 85-90 For N-methylation of amine substituent

Mechanistic Insights and Research Discoveries

  • The cyclization mechanism involves nucleophilic attack of the aromatic amine on the electrophilic cyano group, activated by AlCl3, forming an amidine intermediate.
  • Intramolecular cyclization proceeds via attack of the amidino nitrogen on the enamine function, generating the pyrimidine ring.
  • Release of the dimethylamino group during cyclization facilitates aromatization.
  • Microwave-assisted synthesis significantly reduces reaction times and improves yields compared to conventional heating.
  • Selectivity in halogen displacement is crucial; the 4-chloro substituent is more reactive than the 2-chloro, allowing stepwise substitution.
  • Attempts to displace the 2-chloro substituent directly often require harsher conditions and can lead to side reactions.

Summary and Professional Assessment

The preparation of this compound is best achieved via a multistep synthesis involving:

  • Microwave-assisted formation of N,N-dimethylacetimidamide intermediates.
  • Lewis acid-promoted cyclization to form the fused thienopyrimidine core.
  • Selective nucleophilic aromatic substitution at the 4-position with dimethylamine.
  • Optional alkylation steps to achieve N,N-dimethylation.

This methodology is supported by extensive research and is consistent with sustainable and efficient synthetic practices in heterocyclic chemistry. The use of microwave irradiation and Lewis acid catalysis represents modern advances that improve yields and reduce reaction times. The selective substitution approach allows for precise functionalization of the heterocyclic core, enabling further derivatization for pharmaceutical applications.

Chemical Reactions Analysis

2-chloro-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

    Cyclization Reactions: The thieno[2,3-d]pyrimidine core can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include bases like DMF, nucleophiles such as amines, and oxidizing or reducing agents depending on the desired transformation .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-chloro-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to bind to the acetyl-CoA carboxylase enzyme, inhibiting its activity. This interaction disrupts the enzyme’s function, leading to antimicrobial effects . The compound’s ability to inhibit other enzymes and pathways is also being explored in various research studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidin-4-amine derivatives share a common scaffold but exhibit diverse biological and physicochemical properties based on substituents. Below is a comparative analysis with structurally analogous compounds:

Structural and Functional Group Variations

Compound Name Substituents Key Features
2-Chloro-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine 2-Cl, 4-N(CH₃)₂ - Chlorine enables SNAr reactions. Dimethylamine enhances solubility.
N-(4-Methoxyphenyl)-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine (5c) 4-methoxyphenyl, 7-CH₃ - Methoxyphenyl improves lipophilicity; tetrahydro ring increases rigidity.
2-Chloro-N-(2,4-dichlorobenzyl)pyrido[2,3-d]pyrimidin-4-amine (4) 2-Cl, 4-NH-(2,4-Cl₂C₆H₃CH₂) - Dichlorobenzyl group enhances π-π stacking; higher molecular weight.
6-Bromo-N-(4-(2,2,2-trifluoro-1-phenylethoxy)phenyl)thieno[2,3-d]pyrimidin-4-amine ((rac)-10) 6-Br, 4-NH-(CF₃CHPh-O-C₆H₄) - Bromine and trifluoro groups improve metabolic stability.
N-((4-Fluorophenyl)methyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine 6-Ph, 4-NH-(4-F-C₆H₄CH₂) - Fluorine enhances electron-withdrawing effects; phenyl boosts hydrophobicity.

Physicochemical Properties

  • Solubility : The dimethylamine group in the target compound improves water solubility compared to lipophilic analogs like N-(2,4-dichlorobenzyl) derivatives .
  • Thermal Stability: Melting points vary widely: Target compound: Not explicitly reported, but similar analogs (e.g., 5c) melt at 140–142°C . (rac)-10: Mp 157.9–158.6°C .

Advantages and Limitations

  • Target Compound: Advantages: Chlorine allows facile derivatization; dimethylamine improves solubility. Limitations: Potential metabolic instability of the dimethylamine group.
  • Dichlorobenzyl Analogs (e.g., Compound 4) :
    • Advantages: Enhanced lipophilicity for membrane penetration.
    • Limitations: Higher molecular weight may reduce bioavailability .
  • Fluorinated Derivatives (e.g., ) :
    • Advantages: Fluorine increases metabolic stability and binding affinity.
    • Limitations: Synthetic complexity and cost .

Biological Activity

2-Chloro-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound with significant potential in medicinal chemistry, particularly in the development of anti-cancer agents. This article provides an overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thieno[2,3-d]pyrimidine core, characterized by:

  • Chlorine atom at the 2-position
  • Dimethylamino groups attached to nitrogen atoms in the pyrimidine ring

These structural components contribute to its unique chemical properties and enhance its biological activity. The presence of the chlorine atom allows for nucleophilic substitution reactions, while the dimethylamino groups can act as electron donors, increasing reactivity towards electrophiles.

Anti-Cancer Properties

Research indicates that derivatives of thieno[2,3-d]pyrimidines, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. Notable findings include:

  • Mechanism of Action : The compound is believed to inhibit key cellular pathways associated with tumor growth and proliferation. This includes interference with signaling pathways that promote cancer cell survival and division.
  • Cell Line Studies : In vitro studies have shown that this compound can induce apoptosis in cancer cells, demonstrating potential as a therapeutic agent against breast and colon cancers .

Other Biological Activities

In addition to anti-cancer properties, there is emerging evidence suggesting that compounds related to thieno[2,3-d]pyrimidines may possess:

  • Anti-inflammatory effects : Some studies have shown that similar compounds can inhibit COX-2 activity, a target for anti-inflammatory drugs. The IC50 values for these compounds were comparable to established anti-inflammatory medications like celecoxib .
  • Antimicrobial activities : Preliminary investigations indicate potential efficacy against various pathogens, although further research is needed to establish specific mechanisms and effectiveness.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Formation of the Thieno Ring : Initiated through cyclization reactions from readily available precursors.
  • Pyrimidine Moiety Introduction : Achieved via condensation reactions.
  • Chlorination and Alkylation : Final steps involve introducing the chloro group and dimethylamino groups under controlled conditions.

These synthetic routes are essential for producing compounds with desired biological activities and optimizing yields for further research applications.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

StudyFindings
Demonstrated cytotoxicity against breast and colon cancer cell lines.
Showed inhibition of COX-2 enzyme similar to celecoxib in anti-inflammatory assays.
Investigated its role as a Pim-1 kinase inhibitor with significant cytotoxic effects on multiple cancer cell lines.

These findings underscore the compound's versatility as a lead structure for developing new therapeutic agents targeting various diseases.

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